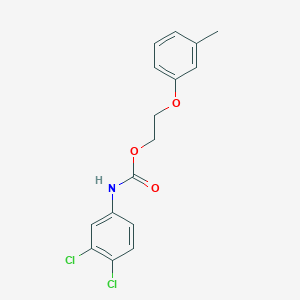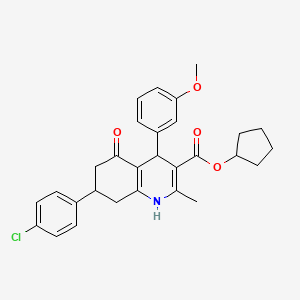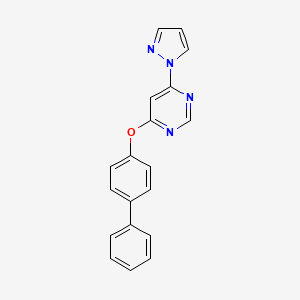
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the piperazine family and has been shown to possess unique biochemical and physiological effects that make it an attractive target for further research.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine involves the modulation of several signaling pathways that are involved in various cellular processes. This compound has been shown to activate the Nrf2-ARE pathway, which plays a critical role in the regulation of oxidative stress and inflammation. Additionally, 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been shown to possess several biochemical and physiological effects that make it an attractive target for further research. This compound has been shown to increase the levels of glutathione, an important antioxidant that plays a critical role in the regulation of oxidative stress. Additionally, 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been shown to decrease the levels of reactive oxygen species and pro-inflammatory cytokines, which are involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has several advantages as a research tool. This compound is highly stable and has been shown to possess low toxicity, making it suitable for use in a variety of in vitro and in vivo experiments. Additionally, the synthesis of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been optimized to ensure high yields and purity, making it a reliable research tool.
However, there are also limitations to the use of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine in lab experiments. This compound has a relatively short half-life and may require multiple administrations to achieve therapeutic effects. Additionally, the mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine. One potential area of research is the development of novel therapeutic strategies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine may be useful in the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of this compound and to identify potential therapeutic targets. Finally, the optimization of the synthesis of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine may lead to the development of new compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine involves a multi-step process that starts with the reaction of 2-chloro-4-nitroaniline with 3,5-dimethoxybenzoyl chloride to form the intermediate 1-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with piperazine to yield 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine. The synthesis of this compound has been optimized to ensure high yields and purity.
Applications De Recherche Scientifique
1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to possess neuroprotective, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(2-chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
Propriétés
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5/c1-27-15-9-13(10-16(12-15)28-2)19(24)22-7-5-21(6-8-22)18-4-3-14(23(25)26)11-17(18)20/h3-4,9-12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNECUEGDJBFBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-nitrophenyl)-4-(3,5-dimethoxybenzoyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5153313.png)
![4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)


![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153325.png)
![N-(2-isopropoxyethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5153328.png)
![2-[isopropyl(methyl)amino]ethyl diphenylacetate hydrochloride](/img/structure/B5153334.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5153338.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1,1-dioxidotetrahydro-3-thienyl)piperazine](/img/structure/B5153342.png)
![2-[3-(4-fluorobenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5153350.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5153351.png)


![4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5153379.png)